molecular formula C18H14O5 B11636644 prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11636644
M. Wt: 310.3 g/mol
InChI Key: RRRISKSNSFEYII-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is a synthetic organic compound with the molecular formula C18H16O5 and a molecular weight of 312.3 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromen-3-yl moiety, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves the reaction of 6-oxo-6H-benzo[c]chromen-3-yl with prop-2-en-1-yl acetate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit ACE and potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

prop-2-enyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C18H14O5/c1-2-9-21-17(19)11-22-12-7-8-14-13-5-3-4-6-15(13)18(20)23-16(14)10-12/h2-8,10H,1,9,11H2

InChI Key

RRRISKSNSFEYII-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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